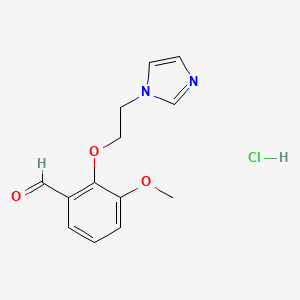
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular weight of this compound is 252.7 . The Inchi Code is 1S/C12H12N2O2.ClH/c15-9-11-3-1-2-4-12 (11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Research
Imidazole derivatives, including our compound of interest, have been studied for their antimicrobial properties . They are known to exhibit activity against a variety of bacterial and fungal pathogens. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antimicrobial resistance .
Cancer Therapy
The imidazole ring is present in many compounds that show promise in cancer therapy . Researchers are exploring the use of imidazole-containing compounds as potential chemotherapeutic agents due to their ability to interfere with cell division and DNA replication in cancer cells .
Tuberculosis Treatment
Specific imidazole derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . The compound could serve as a precursor in the synthesis of these derivatives, contributing to the fight against tuberculosis .
Anti-inflammatory and Analgesic Applications
Imidazole compounds are also known for their anti-inflammatory and analgesic effects . They can be used in the development of drugs to treat conditions like rheumatoid arthritis and other inflammatory diseases .
Antiviral Agents
The structural motif of imidazole is found in several antiviral drugs . These compounds can inhibit viral replication and are used in the treatment of diseases such as HIV and hepatitis .
Gastrointestinal Disorders
Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal disorders such as acid reflux and peptic ulcers. They work by reducing stomach acid production .
Neurological Research
This class of compounds has been implicated in the modulation of various neurotransmitter systems , which makes them of interest in the study of neurological disorders and as potential therapeutic agents for conditions like depression and anxiety .
Drug Development and Synthesis
Lastly, imidazole derivatives are crucial in drug development and synthesis . They serve as key intermediates in the synthesis of a wide range of pharmacologically active molecules, thereby playing a significant role in medicinal chemistry .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15;/h2-6,9-10H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBVBSBZGZZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C=CN=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


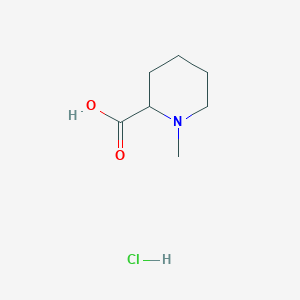
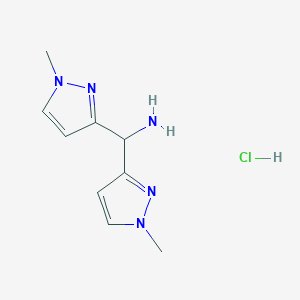
![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)
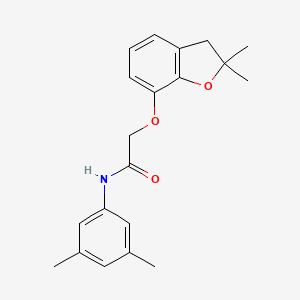
![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)
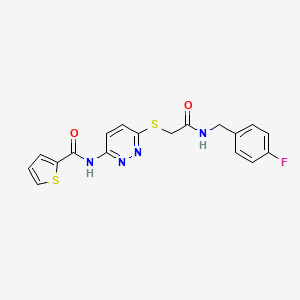
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
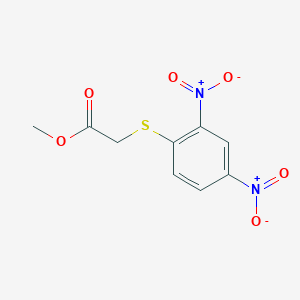
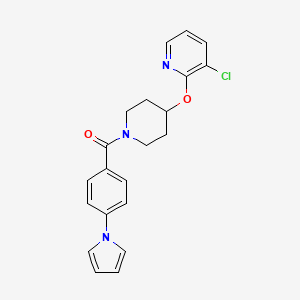
![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)